molecular formula C18H12FN3O3S2 B2436761 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-32-9

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2436761
CAS RN: 865198-32-9
M. Wt: 401.43
InChI Key: HKPQNUKWMKOKDL-UZYVYHOESA-N
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Description

“(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C18H13N3O3S2 and a molecular weight of 383.44. It contains a benzo[d]thiazole core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazoles can be synthesized through various methods. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The benzo[d]thiazole core is a common structure in many bioactive compounds .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Synthesis : Schiff bases derived from amino-benzothiazole and 2-formylbenzoic acid, similar in structure to the compound , have been synthesized. These include complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal ions. These complexes show good antimicrobial activity against various bacterial strains causing human infections (Mishra et al., 2019).

  • Arylidene Compounds Synthesis : The synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one, which includes derivatives similar to the compound of interest, have been documented. These compounds displayed antimicrobial activity against both positive and negative test organisms (Azeez & Abdullah, 2019).

  • Metal Complexes Synthesis : A Schiff base similar to the compound was prepared and used to form complexes with various metal ions. These complexes were characterized by spectroscopic methods and showed higher inhibition activity against bacteria compared to the free ligand (Hassan, 2018).

Biological Activities

  • Antimicrobial Activity : Various derivatives of benzothiazole, including those structurally related to the compound , have been synthesized and tested for their antimicrobial activity. These compounds have shown significant activity against different bacterial strains (Al-kazweeny et al., 2021).

  • Cancer Cell Line Studies : Certain isoxazole derivatives of benzothiazole compounds have been evaluated for their cytotoxicity against various cancer cell lines. They exhibited anti-cancer activity and induced cell cycle arrest in the Colo205 cell line, suggesting potential applications in cancer research (Kumbhare et al., 2014).

  • Analgesic and Anti-Inflammatory Activity : Some derivatives of benzothiazole were tested for their anti-inflammatory, analgesic, and ulcerogenic effects. Certain compounds showed higher activity than reference drugs in animal models, indicating potential therapeutic applications (Kumar & Singh, 2020).

Photophysical and Electrochemical Properties

  • Iridium Complexes : Studies on heteroleptic bis(2-phenylbenzothiazole)iridium(III) complexes, which include derivatives similar to the compound of interest, showed intense orange photoluminescence and were effective as emissive dopants in organic light-emitting diode devices (Katlenok et al., 2022).

Mechanism of Action

Target of Action

Similar compounds, such as benzo[d]thiazole-hydrazone analogues, have been found to inhibit h+/k+ atpase , suggesting that this compound may have a similar target.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been found to affect the pathways related to h+/k+ atpase , suggesting that this compound may have a similar effect.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that this compound may have been designed with similar considerations.

Result of Action

Similar compounds have been found to inhibit the growth of certain moulds , suggesting that this compound may have a similar effect.

properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S2/c1-25-16(23)8-22-13-5-3-11(19)7-15(13)27-18(22)21-17(24)10-2-4-12-14(6-10)26-9-20-12/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQNUKWMKOKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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